8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione
Description
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Properties
CAS No. |
923489-98-9 |
|---|---|
Molecular Formula |
C25H23N5O3 |
Molecular Weight |
441.491 |
IUPAC Name |
6-(2,5-dimethylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O3/c1-15-10-11-16(2)19(12-15)30-20(18-8-6-5-7-9-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)13-17(3)31/h5-12,14H,13H2,1-4H3 |
InChI Key |
UKGPVRAJINHIJG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of purine derivatives, characterized by a complex imidazolino structure. Its molecular formula is , and it features multiple functional groups that contribute to its biological properties.
Anticancer Activity
Research has indicated that compounds with similar purine structures exhibit anticancer properties. A study focusing on purine derivatives found that modifications at specific positions can enhance cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in human cancer cells, showing promising results.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : It is believed to inhibit key enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as the PI3K/Akt pathway, which is frequently dysregulated in cancers.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 5.0 | |
| MCF-7 (breast cancer) | 4.2 | ||
| Antimicrobial | E. coli | 10.0 | |
| S. aureus | 8.5 |
Case Study 1: Anticancer Efficacy
In a study published in 2023, researchers synthesized several derivatives of the compound and evaluated their anticancer efficacy. The lead compound exhibited an IC50 value of 4.2 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent.
Case Study 2: Mechanistic Insights
A mechanistic study conducted in 2024 explored the apoptosis-inducing capabilities of the compound. Results showed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis in HeLa cells.
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